molecular formula C11H9FN2 B3059456 Benzenamine, 3-fluoro-5-(3-pyridinyl)- CAS No. 181633-36-3

Benzenamine, 3-fluoro-5-(3-pyridinyl)-

Cat. No.: B3059456
CAS No.: 181633-36-3
M. Wt: 188.2 g/mol
InChI Key: NFIXYAVTGLYDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 3-fluoro-5-(3-pyridinyl)- is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom and a pyridinyl group attached to a benzenamine core, making it a versatile molecule for various applications.

Mechanism of Action

Target of Action

It is known that this compound is an important drug intermediate generally used in the field of health professionals and pharmaceutical industry . It is often employed as a structural scaffold for the design and synthesis of anticancer drugs, antibacterial agents, and other new medicines for diabetes and heart disease .

Mode of Action

It is known to be involved in suzuki–miyaura (sm) coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura coupling reactions suggests that it may play a role in various biochemical pathways related to carbon–carbon bond formation .

Result of Action

It is known that this compound is generally employed as a structural scaffold for the design and synthesis of various drugs, suggesting that its action may result in a wide range of therapeutic effects .

Action Environment

It is known that the suzuki–miyaura coupling reactions in which this compound is involved are generally tolerant to a wide range of reaction conditions , suggesting that the compound’s action may be relatively stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-fluoro-5-(3-pyridinyl)- typically involves the introduction of a fluorine atom and a pyridinyl group onto a benzenamine framework. One common method involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzenamine ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The pyridinyl group can be introduced through a coupling reaction using a suitable pyridine derivative .

Industrial Production Methods

Industrial production of Benzenamine, 3-fluoro-5-(3-pyridinyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-fluoro-5-(3-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 3-fluoro-5-(3-pyridinyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 3-fluoro-5-(3-pyridinyl)- stands out due to its unique combination of a fluorine atom and a pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Properties

IUPAC Name

3-fluoro-5-pyridin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIXYAVTGLYDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572875
Record name 3-Fluoro-5-(pyridin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181633-36-3
Record name 3-Fluoro-5-(pyridin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 3-fluoro-5-(3-pyridinyl)-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 3-fluoro-5-(3-pyridinyl)-
Reactant of Route 3
Reactant of Route 3
Benzenamine, 3-fluoro-5-(3-pyridinyl)-
Reactant of Route 4
Reactant of Route 4
Benzenamine, 3-fluoro-5-(3-pyridinyl)-
Reactant of Route 5
Reactant of Route 5
Benzenamine, 3-fluoro-5-(3-pyridinyl)-
Reactant of Route 6
Reactant of Route 6
Benzenamine, 3-fluoro-5-(3-pyridinyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.